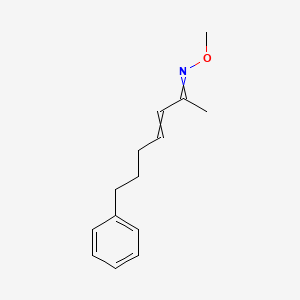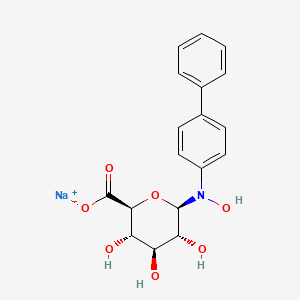
Monosodium 1-((1,1'-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate is a complex organic compound that features a biphenyl group attached to a glucopyranuronate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate typically involves the coupling of a biphenyl derivative with a glucopyranuronate precursor. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst to form the carbon-carbon bond between the biphenyl and the glucopyranuronate . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a continuous flow reactor to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl quinones under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Biphenyl quinones.
Reduction: Hydroxybiphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate has several applications in scientific research:
Mechanism of Action
The mechanism by which Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate exerts its effects involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the glucopyranuronate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl-4,4’-diamine: A biphenyl derivative with similar structural features but different functional groups.
4-Hydroxybiphenyl: Another biphenyl derivative with a hydroxyl group, used in similar applications.
Biphenyl-4-carboxylic acid: A biphenyl derivative with a carboxylic acid group, used in organic synthesis.
Uniqueness
Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate is unique due to its combination of a biphenyl group and a glucopyranuronate moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
64201-63-4 |
|---|---|
Molecular Formula |
C18H18NNaO7 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(N-hydroxy-4-phenylanilino)oxane-2-carboxylate |
InChI |
InChI=1S/C18H19NO7.Na/c20-13-14(21)16(18(23)24)26-17(15(13)22)19(25)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,20-22,25H,(H,23,24);/q;+1/p-1/t13-,14-,15+,16-,17+;/m0./s1 |
InChI Key |
CALIBSYELOAUMC-LXLGGMPYSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3C(C(C(C(O3)C(=O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate](/img/structure/B13792570.png)
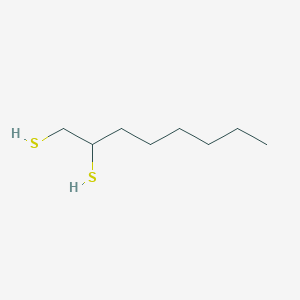
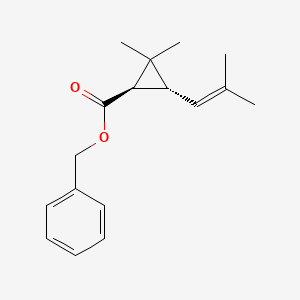
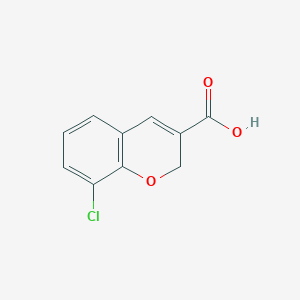
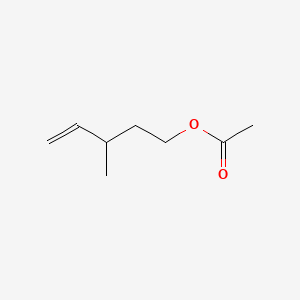
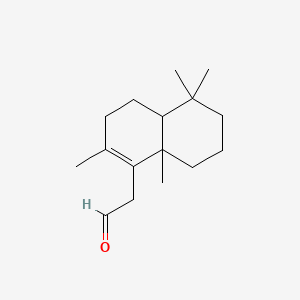


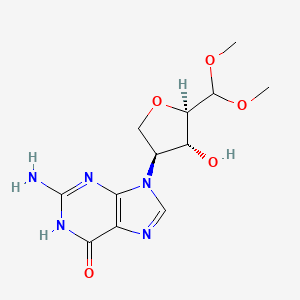
![2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B13792626.png)
![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
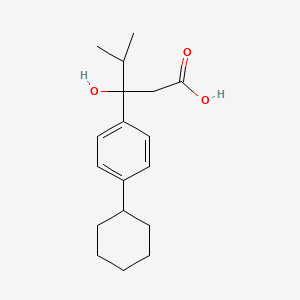
![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
